1-Methyl-5-(2-methylphenyl)pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-5-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)11-10(12)7-13-14(11)2/h3-7H,12H2,1-2H3 |
InChI Key |
GQQUHCLSXUABIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NN2C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 5 2 Methylphenyl Pyrazol 4 Amine and Analogous Pyrazoles
Established and Novel Synthetic Routes to the Pyrazole (B372694) Core Structure
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this five-membered aromatic system. nih.gov These methods can be broadly categorized into cyclization reactions of suitable acyclic precursors and cycloaddition reactions. nih.gov
Cyclization Reactions and Precursor Design Strategies
The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govnih.gov The design of the acyclic precursor is critical for controlling the substitution pattern of the final pyrazole product. For the synthesis of a 5-aryl-4-aminopyrazole, a β-ketonitrile would be a logical starting point when reacted with a hydrazine. chim.it
Another key strategy involves the cyclization of α,β-unsaturated hydrazones. These precursors can be readily prepared from the condensation of α,β-unsaturated aldehydes or ketones with hydrazines. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, leads to the formation of the pyrazole ring. organic-chemistry.org Furthermore, electrophilic cyclizations of α,β-alkynic hydrazones using reagents like molecular iodine provide an efficient route to functionalized pyrazoles, such as 4-iodopyrazoles, which can be further modified. acs.org
The reaction of enaminodiketones with substituted hydrazines also offers a regioselective pathway to 4-aroyl-5-arylpyrazoles. The choice of solvent and the steric bulk of the hydrazine substituent can influence the regiochemical outcome, allowing for the selective synthesis of different isomers. clockss.org
Table 1: Examples of Precursors for Pyrazole Synthesis
| Precursor Type | Reactant | Resulting Pyrazole Feature |
| 1,3-Dicarbonyl Compound | Hydrazine | Core pyrazole structure |
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole derivative |
| α,β-Unsaturated Hydrazone | - | Substituted pyrazole |
| Enaminodiketone | Substituted Hydrazine | 4-Aroyl-5-arylpyrazole |
Application of Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials in a single step. beilstein-journals.orgrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. rsc.orgacs.org
A common MCR approach for pyrazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This strategy allows for the rapid assembly of the pyrazole core with various substituents. For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can yield densely functionalized pyrano[2,3-c]pyrazoles. rsc.orgnih.gov While not directly yielding the target molecule, these methods highlight the versatility of MCRs in constructing complex heterocyclic systems.
Three-component reactions involving the [3+2] cycloaddition of in-situ generated hydrazones with other components have also been reported for the regioselective synthesis of trisubstituted pyrazoles. rsc.org These reactions often proceed without the need for transition metals or oxidants, making them attractive from a green chemistry perspective. rsc.org
Regioselective Synthesis of 4-Aminopyrazole Derivatives
The introduction of an amino group at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. Several strategies have been developed to achieve this regioselectively.
One of the most common methods involves the nitration of a pre-formed pyrazole ring at the C4 position, followed by the reduction of the nitro group to an amine. mdpi.com However, this method can suffer from harsh reaction conditions and the generation of hazardous waste. mdpi.com
More direct approaches include the cyclization of precursors that already contain the nitrogen functionality or a suitable precursor. For example, the reaction of 3-oxo-2-arylhydrazononitriles with α-haloketones, chloroacetonitrile, or ethyl chloroacetate (B1199739) can directly yield 4-aminopyrazoles. researchgate.net Similarly, the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles is a known method for preparing 4-aminopyrazoles. mdpi.com
Another approach involves the use of vinamidinium salts. Condensation of an N-substituted vinamidinium salt with a functionalized hydrazine can produce 4-aminopyrazoles. thieme-connect.com Additionally, Buchwald-Hartwig amination chemistry has been applied to the synthesis of 4-aminopyrazole precursors from 4-bromopyrazoles. thieme-connect.com
Methodologies for the Introduction of the N1-Methyl Substituent
The methylation of the N1 position of the pyrazole ring is another critical transformation. Direct N-alkylation of pyrazoles often leads to a mixture of N1 and N2 isomers, presenting a significant synthetic challenge. thieme-connect.comacs.org The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the nature of the alkylating agent.
To overcome the issue of regioselectivity, sterically bulky α-halomethylsilanes have been developed as masked methylating reagents. acs.orgnih.govresearcher.life These reagents show a high preference for alkylation at the less sterically hindered N1 position. The silyl (B83357) group can then be removed under mild conditions to yield the N1-methylated pyrazole with high selectivity. thieme-connect.comacs.orgacs.org For example, using (chloromethyl)triisopropoxysilane can significantly improve N1-methylation selectivity compared to traditional reagents like methyl halides. thieme-connect.com
Synthetic Approaches for Incorporating the C5-(2-Methylphenyl) Moiety
The introduction of the 2-methylphenyl group at the C5 position of the pyrazole ring can be achieved through several synthetic strategies. A common approach is to start with a precursor that already contains this moiety. For instance, in a typical pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine, one of the carbonyl groups would be attached to the 2-methylphenyl group.
Specifically, the reaction of an enaminodiketone bearing a 2-methylphenyl group with a hydrazine derivative would lead to the formation of a pyrazole with the desired C5-substituent. clockss.org The regioselectivity of the cyclization would determine the final position of the aryl group.
Alternatively, modern cross-coupling reactions can be employed to introduce the aryl group onto a pre-functionalized pyrazole ring. However, direct C-H arylation at the C5 position is also a viable and more atom-economical strategy. researchgate.net The C5 proton of the pyrazole ring is relatively acidic, making it susceptible to deprotonation and subsequent functionalization. researchgate.netrsc.org Transition-metal-catalyzed C-H functionalization reactions provide a powerful tool for the direct arylation of pyrazoles. researchgate.netrsc.orgelsevierpure.com
Advanced Functionalization and Post-Synthetic Modification Strategies on the Pyrazole Ring
Once the core 1-methyl-5-(2-methylphenyl)pyrazol-4-amine structure is assembled, further functionalization or modification of the pyrazole ring can be explored to generate analogues with diverse properties. Transition-metal-catalyzed C-H functionalization is a prominent strategy for the late-stage modification of the pyrazole core. researchgate.netrsc.orgrsc.orgelsevierpure.com
The C3 position of the pyrazole ring is another site that can be functionalized. While the inherent reactivity of the pyrazole ring often directs electrophilic substitution to the C4 position, directing groups can be employed to achieve regioselective functionalization at other positions. rsc.org For instance, the N2 nitrogen can act as a directing group to facilitate C-H functionalization at the C3 or C5 position of the pyrazole ring or on an N-aryl substituent. researchgate.net
Furthermore, the amino group at the C4 position can be readily derivatized through acylation, sulfonylation, or other reactions to introduce a wide range of functional groups, further expanding the chemical space around this privileged scaffold. mdpi.comnih.gov
Table 2: Summary of Synthetic Strategies
| Section | Synthetic Challenge | Key Methodologies |
| 2.1 | Pyrazole Core Formation | Cyclization of 1,3-dicarbonyls, α,β-unsaturated hydrazones; Multi-component reactions. |
| 2.2 | Regioselective C4-Amination | Reduction of 4-nitropyrazoles; Cyclization of functionalized precursors (e.g., 3-oxo-2-arylhydrazononitriles); Thorpe-Ziegler cyclization. |
| 2.3 | N1-Methylation | Use of sterically hindered methylating agents (e.g., α-halomethylsilanes) to control regioselectivity. |
| 2.4 | C5-(2-Methylphenyl) Introduction | Use of precursors containing the aryl moiety; Transition-metal-catalyzed C-H arylation. |
| 2.5 | Post-Synthetic Modification | Transition-metal-catalyzed C-H functionalization at C3; Derivatization of the C4-amino group. |
Mechanistic Investigations of Synthetic Transformations Involving 1 Methyl 5 2 Methylphenyl Pyrazol 4 Amine
Elucidation of Reaction Pathways for Pyrazole (B372694) Ring Annulation
The formation of the 1,4,5-trisubstituted pyrazole core of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine can be envisaged through several plausible reaction pathways. A common and versatile method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.org For the target molecule, a likely precursor would be a β-ketonitrile bearing a 2-methylphenyl group, which would react with methylhydrazine.
The generally accepted mechanism for this transformation begins with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on the keto group of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The subsequent and often rate-determining step is the intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon. Tautomerization of the resulting imine leads to the final aromatic pyrazole ring with an amino group at the 4-position.
Regioselectivity in Pyrazole Formation:
A critical aspect of this pathway is the regioselectivity arising from the use of an unsymmetrical hydrazine, such as methylhydrazine. The initial condensation can occur via either of the two nitrogen atoms, potentially leading to two regioisomeric products. The regiochemical outcome is influenced by a combination of steric and electronic factors. Generally, the less sterically hindered and more nucleophilic nitrogen of methylhydrazine is expected to initiate the reaction. In acidic conditions, protonation of the hydrazine can also influence which nitrogen is more reactive. The reaction of methylhydrazine with a β-dicarbonyl compound typically yields the 1-methyl-5-substituted pyrazole as the major product. This is attributed to the initial condensation occurring at the more reactive carbonyl group, followed by cyclization.
An alternative pathway could involve a [3+2] cycloaddition reaction. For instance, a nitrile imine generated in situ from a suitable precursor could react with an enamine. However, the construction of the specific substitution pattern of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine via this route would require carefully chosen precursors to ensure the desired regiochemistry.
Stereochemical Considerations and Control in the Synthesis of Substituted Pyrazoles
For the synthesis of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine itself, there are no stereocenters, and therefore, stereochemical considerations are not directly applicable. However, if the substituents on the pyrazole ring or the phenyl group were to bear chiral centers, or if the synthetic route involved chiral intermediates or catalysts, stereochemical control would become a crucial factor.
In the broader context of synthesizing substituted pyrazoles, stereochemistry can be a significant challenge, especially when introducing substituents at the 4-position. For instance, if a chiral substituent were to be introduced at the 4-position, diastereoselective or enantioselective methods would be necessary. This could be achieved through the use of chiral auxiliaries on the starting materials, chiral catalysts, or through the resolution of a racemic mixture.
While not directly pertinent to the achiral target compound, it is worth noting that cycloaddition reactions, a potential synthetic route to pyrazoles, are governed by the principles of orbital symmetry, and the stereochemistry of the reactants can directly influence the stereochemistry of the product.
Catalytic Approaches and Their Mechanistic Roles in Compound Formation
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of polysubstituted pyrazoles, including analogs of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine, can benefit significantly from catalysis.
Metal-Catalyzed Synthesis:
Several transition metals have been shown to catalyze the synthesis of pyrazoles. For instance, ruthenium(II)-catalyzed intramolecular oxidative C-N coupling has been developed for the synthesis of tri- and tetrasubstituted pyrazoles. acs.org This approach would involve the formation of a hydrazone from a ketone and a hydrazine, followed by a ruthenium-catalyzed intramolecular C-H activation and C-N bond formation. The proposed mechanism involves the coordination of the ruthenium catalyst to the hydrazone, followed by ortho-metalation, and finally, reductive elimination to form the pyrazole ring. Dioxygen is often used as a terminal oxidant to regenerate the active catalyst. acs.org
Copper-catalyzed reactions have also been employed for pyrazole synthesis. These can include copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org The mechanism is thought to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization.
Organocatalysis:
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. While less common for the direct synthesis of the pyrazole core itself, organocatalysts can be employed to create the substituted precursors with high stereoselectivity. For example, enantioselective Michael additions to form the 1,3-dicarbonyl precursor could be catalyzed by chiral amines or squaramides.
The table below summarizes some catalytic approaches that could be adapted for the synthesis of substituted pyrazoles.
| Catalyst Type | Reaction Type | Mechanistic Role | Potential Application for Target Compound |
| Ruthenium(II) | Intramolecular Oxidative C-N Coupling | C-H activation and reductive elimination | Synthesis from a suitably substituted hydrazone |
| Copper(I/II) | Aerobic Oxidative Cyclization | Generation of radical intermediates | Alternative route from unsaturated precursors |
| Organocatalysts | Asymmetric Michael Addition | Enantioselective formation of precursors | Synthesis of chiral analogs |
Kinetic and Thermodynamic Aspects of Key Synthetic Steps
The formation of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine, particularly when multiple regioisomers are possible, is governed by the principles of kinetic and thermodynamic control. wikipedia.org
Kinetic vs. Thermodynamic Control in Regioselective Synthesis:
In the reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent, the formation of the two possible regioisomers (1,3- and 1,5-disubstituted pyrazoles) can be influenced by the reaction conditions.
Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed faster will predominate. This is the kinetic product . The rate of the reaction is determined by the height of the activation energy barrier. The initial attack of the less hindered nitrogen of methylhydrazine is often kinetically favored.
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, and the most stable product will be the major isomer. This is the thermodynamic product . The relative stability of the final pyrazole isomers will determine the product ratio. Steric interactions between the substituents can play a significant role in determining the thermodynamic stability. For 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine, steric hindrance between the N-methyl group and the C5-aryl group might be a destabilizing factor compared to the alternative regioisomer.
A study on the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors highlighted the possibility of controlling the outcome towards either a kinetically favored pyrazole or a thermodynamically favored furan (B31954) by tuning reaction parameters such as catalyst loading, solvent polarity, and reaction time. nih.gov
The key reaction parameters influencing the kinetic and thermodynamic control are summarized in the table below.
| Parameter | Effect on Kinetic Control | Effect on Thermodynamic Control |
| Temperature | Favored at lower temperatures | Favored at higher temperatures |
| Reaction Time | Favored with shorter reaction times | Favored with longer reaction times |
| Solvent Polarity | Can influence transition state energies | Can influence the relative stability of products |
| Catalyst | Can lower the activation energy for one pathway | Can facilitate equilibration |
Structural and Conformational Analysis of 1 Methyl 5 2 Methylphenyl Pyrazol 4 Amine
Advanced Spectroscopic Methods for Mechanistic and Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine. Analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data of analogous compounds allows for a detailed prediction of its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the N-methyl group, the amino group, and the 2-methylphenyl substituent. The N-methyl protons would likely appear as a singlet. The protons of the pyrazole ring would exhibit characteristic shifts, and the protons of the 2-methylphenyl group would show a complex splitting pattern in the aromatic region, further complicated by the ortho-methyl group. The amino group protons might appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the 2-methylphenyl group, including the methyl carbon. The chemical shifts of the pyrazole ring carbons are indicative of the electronic environment within the heterocyclic ring. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include N-H stretching bands for the primary amine, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and N-H bending vibrations.
Mass Spectrometry (MS): Mass spectrometry would reveal the molecular weight of the compound and provide insights into its fragmentation pattern. The fragmentation of pyrazole derivatives often involves cleavage of the pyrazole ring and loss of substituents. ias.ac.in The presence of the 2-methylphenyl group would likely lead to characteristic fragments.
Predicted Spectroscopic Data for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Singlet for N-CH₃, complex multiplets for aromatic protons, signal for pyrazole ring proton, broad singlet for NH₂. |
| ¹³C NMR | Signals for pyrazole ring carbons, N-CH₃ carbon, and 2-methylphenyl carbons (aromatic and methyl). |
| IR (cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic, methyl), C=N and C=C stretching (rings), N-H bending. |
X-ray Crystallographic Analysis of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine and its Co-crystals/Derivatives
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine is not publicly available, analysis of related aminopyrazole structures reveals key structural features.
Co-crystals: The formation of co-crystals, which are multi-component molecular crystals, is a strategy used to modify the physicochemical properties of a compound. nih.govnih.gov The amino group and the nitrogen atoms of the pyrazole ring in 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine are potential sites for hydrogen bonding, making it a good candidate for co-crystal formation with suitable co-formers, such as carboxylic acids. The formation of co-crystals could influence properties like solubility and stability.
Typical Crystallographic Parameters for Substituted Aminopyrazoles
| Parameter | Typical Values/Observations |
|---|---|
| Crystal System | Often monoclinic or triclinic. researchgate.netnih.gov |
| Space Group | Varies depending on the substituents and packing. |
| Key Bond Lengths (Å) | C-N (amino) ~1.35-1.40 Å, N-N (pyrazole) ~1.32-1.38 Å, C-N (pyrazole) ~1.32-1.39 Å. |
| Key Bond Angles (°) | Angles within the pyrazole ring are close to 108°. |
Conformational Preferences and Rotational Barriers of the Phenyl Substituent
The conformational flexibility of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine is primarily associated with the rotation of the 2-methylphenyl group relative to the pyrazole ring. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance, which is expected to have a profound impact on the molecule's preferred conformation.
Due to steric clashes between the ortho-methyl group and the pyrazole ring, a non-planar conformation, where the phenyl ring is twisted out of the plane of the pyrazole ring, is anticipated to be the most stable. The dihedral angle between the two rings is a critical parameter defining this conformation. Computational studies on ortho-substituted biphenyls and aromatic amides have shown that ortho-substituents significantly increase the rotational barriers. nih.govresearchgate.netmdpi.com A similar effect is expected for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine, leading to a substantial energy barrier for the rotation of the 2-methylphenyl group. The magnitude of this barrier can be quantified using computational methods such as Density Functional Theory (DFT).
Factors Influencing Conformational Preferences
| Factor | Expected Influence on 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine |
|---|---|
| Steric Hindrance | The ortho-methyl group will force the phenyl ring to adopt a twisted conformation relative to the pyrazole ring. |
| Electronic Effects | Electron-donating or withdrawing groups can influence the electronic communication between the rings, but steric effects are likely to dominate in this case. researchgate.net |
| Intramolecular H-Bonding | Potential for weak intramolecular hydrogen bonding between the amino group and the pi-system of the phenyl ring, which could influence the preferred dihedral angle. |
Molecular Dynamics Simulations for Dynamic Structural Insights
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. While no specific MD simulation studies have been reported for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine, such simulations could provide valuable insights into its structural dynamics in different environments.
An MD simulation would allow for the exploration of the conformational landscape of the molecule in solution, providing information on the distribution of different conformers and the transitions between them. It could also be used to study the dynamics of the phenyl ring rotation and the flexibility of the amino group. Furthermore, MD simulations can be employed to investigate intermolecular interactions, such as the formation and lifetime of hydrogen bonds with solvent molecules or other solutes. Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from an MD trajectory would quantify the stability and flexibility of different parts of the molecule. researchgate.netresearchgate.net
Potential Applications of MD Simulations
| Application | Insights to be Gained for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine |
|---|---|
| Conformational Sampling | Determination of the most populated conformations in different solvents. |
| Solvation Effects | Understanding how the solvent environment affects the structure and dynamics of the molecule. |
| Intermolecular Interactions | Characterization of hydrogen bonding patterns and other non-covalent interactions. |
Structure Activity Relationship Sar and Structure Target Relationship Str Studies
Rational Design Principles for Pyrazole-Based Chemical Probes and Ligands
The design of chemical probes and ligands based on the pyrazole (B372694) scaffold is a cornerstone of modern medicinal chemistry, largely due to the ring system's versatile nature. nih.gov Pyrazole and its derivatives are considered "privileged structures" because they can interact with a wide array of biological targets with high affinity. nih.govnih.gov This has led to their incorporation into numerous clinically approved drugs. nih.gov The rational design of pyrazole-based compounds often involves strategies such as bioisosteric replacement, where a part of a known active molecule is swapped with a pyrazole ring to enhance potency or improve physicochemical properties like solubility and lipophilicity. nih.gov
Key principles in the rational design of pyrazole-based ligands include:
Scaffold Hopping: Replacing a core molecular structure with a pyrazole ring to explore new chemical space while retaining key binding interactions. nih.gov
Structure-Based Design: Utilizing the three-dimensional structure of a target protein to design pyrazole ligands that fit precisely into the binding site, forming optimal interactions.
Fragment-Based Drug Discovery: Using small pyrazole-containing fragments and growing, linking, or merging them to create more potent and selective ligands. mdpi.com
Modulation of Physicochemical Properties: The pyrazole ring itself can act as a bioisostere for aryl groups, helping to reduce lipophilicity and improve aqueous solubility, which are crucial for drug development. nih.govmdpi.com
The pyrazole nucleus is particularly effective in targeting protein kinases, a family of enzymes often implicated in cancer and inflammatory diseases. nih.govnih.gov Many pyrazole-based kinase inhibitors are designed to be ATP-competitive, mimicking the adenine (B156593) part of ATP to bind to the enzyme's active site. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in the target's binding pocket. nih.gov
Modulatory Effects of Substituents on Molecular Interactions
The biological activity and selectivity of pyrazole-based compounds are highly dependent on the nature and position of their substituents. Strategic modifications to the pyrazole core can fine-tune the molecule's interactions with its target. nih.gov
The substitution pattern on the pyrazole ring's nitrogen atoms is critical for determining its binding properties. While an unsubstituted N1 position can act as a hydrogen bond donor, methylation at this position blocks this capability and introduces a lipophilic methyl group. nih.gov This modification can have several consequences:
Improved Selectivity: N-methylation can enhance selectivity for certain targets by preventing unwanted hydrogen bond interactions or by fitting into specific hydrophobic pockets within the binding site. nih.gov
Enhanced Potency: In some cases, the N1-methyl group can contribute to increased binding affinity through favorable van der Waals interactions.
Modified Physicochemical Properties: Methylation can alter the compound's solubility and metabolic stability.
The selective methylation of the N1 position is a significant synthetic challenge due to the potential for reaction at the N2 position as well. nih.gov Recent advancements in synthetic chemistry have focused on developing reagents and conditions that favor N1-alkylation. nih.gov
The presence of an aryl group at the C5 position of the pyrazole ring is a common feature in many biologically active compounds. The nature of this aryl substituent and its substitution pattern can profoundly influence binding specificity and potency. nih.gov
The C5-(2-methylphenyl) moiety in 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine introduces several key features:
Steric Influence: The ortho-methyl group on the phenyl ring creates steric bulk, which can dictate the preferred conformation of the molecule and influence how it fits into a binding pocket. This steric hindrance can be crucial for achieving selectivity between closely related protein targets.
Hydrophobic Interactions: The phenyl ring and its methyl group provide a significant hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues in the target protein.
π-Stacking Interactions: The aromatic phenyl ring can participate in π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan, further stabilizing the ligand-target complex. mdpi.com
Structure-activity relationship studies on similar compounds have shown that even small changes to the C5-aryl substituent, such as altering the position or nature of the substituent, can lead to significant changes in biological activity.
Impact of C5-Aryl Substituents on Activity
| Substituent at C5 | Observed Effect on Biological Activity | Potential Interaction Type |
|---|---|---|
| Phenyl | Baseline hydrophobic and π-stacking interactions. | Hydrophobic, π-stacking |
| 2-Methylphenyl | Introduces steric bulk, potentially enhancing selectivity. | Steric hindrance, hydrophobic |
| 4-Hydroxyphenyl | Can act as a hydrogen bond donor, potentially increasing affinity for polar pockets. | Hydrogen bonding |
| 3,4-Difluorophenyl | Alters electronic properties and can form halogen bonds. | Dipole-dipole, halogen bonding |
The amino group at the C4 position of the pyrazole ring is a critical functional group that can participate in various molecular interactions. nih.gov Its ability to act as a hydrogen bond donor is particularly important for anchoring the ligand within the binding site of a target protein. nih.gov
Key roles of the C4-amino group include:
Hydrogen Bonding: The NH2 group can form one or more hydrogen bonds with backbone carbonyls or side-chain oxygen or nitrogen atoms of amino acids in the binding site. scispace.com
Point of Attachment for Further Functionalization: The amino group can serve as a handle for further chemical modifications, allowing for the synthesis of more complex derivatives with improved properties.
Studies on 4-aminopyrazole derivatives have highlighted the importance of the distance between the exocyclic amino group and the endocyclic nitrogen for certain biological activities. nih.gov
Assessment of Ligand Efficiency and Molecular Recognition Features
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per non-hydrogen atom. nih.gov It is a valuable tool for comparing the quality of different chemical scaffolds and for prioritizing compounds during lead optimization. Pyrazole-based scaffolds often exhibit high ligand efficiency due to their ability to form potent interactions with targets while maintaining a relatively low molecular weight. mdpi.com
Molecular recognition features of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine are dictated by the interplay of its constituent parts:
The pyrazole core serves as a rigid scaffold that properly orients the substituents for optimal interaction with the target.
The N1-methyl group can occupy a hydrophobic pocket.
The C5-(2-methylphenyl) moiety engages in hydrophobic and steric interactions.
The C4-amino group acts as a key hydrogen bond donor.
The combination of these features allows for a multi-point attachment to a target protein, leading to high affinity and specificity.
Strategies for Achieving Biological Target Selectivity through Structural Variations
Achieving selectivity for a specific biological target over other, often closely related, targets is a major challenge in drug discovery. For pyrazole-based compounds, several strategies involving structural variations can be employed to enhance selectivity:
Exploiting Subtle Structural Differences in Binding Sites: Even highly homologous proteins can have minor differences in their binding sites. By carefully designing the substituents on the pyrazole ring, it is possible to create ligands that favor interaction with one target over another. For example, introducing a bulky group like the 2-methylphenyl moiety can create steric clashes in the binding site of an off-target protein while fitting perfectly into the desired target. mdpi.com
Modulating Hydrogen Bonding Networks: Altering the position and nature of hydrogen bond donors and acceptors on the pyrazole scaffold can change the hydrogen bonding pattern with the target protein. This can be a powerful way to achieve selectivity, as different proteins will have different arrangements of amino acid residues capable of forming hydrogen bonds.
Strategies for Selectivity Enhancement
| Structural Modification | Rationale for Selectivity | Example |
|---|---|---|
| Introduction of bulky substituents | Exploit differences in the size and shape of binding pockets. | Ortho-substitution on an aryl ring. |
| Modification of hydrogen bonding groups | Match the specific hydrogen bonding pattern of the target. | Replacing an amino group with a hydroxyl or methoxy (B1213986) group. |
| Constraining conformational flexibility | Locking the molecule into a bioactive conformation that is less favorable for off-targets. | Incorporating the pyrazole into a rigid bicyclic system. |
Biological Interaction Studies: Preclinical Research Frameworks
Exploration of Molecular Targets and Biochemical Pathways
There is no publicly available research detailing the molecular targets or the biochemical pathways modulated by 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine.
No data from in vitro enzyme inhibition assays for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine have been published.
Information regarding the receptor binding profile or any functional agonist or antagonist activity of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine in research models is not available.
Without an identified biological target, there are no studies on the protein-ligand interaction mechanisms for this compound.
Cellular Assays for Biological Activity Profiling in Research Settings (e.g., antiproliferative effects in immortalized cell lines, antioxidant mechanisms in cellular models)
No cellular assay data, including but not limited to antiproliferative or antioxidant effects, have been reported for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine.
There are no published studies on the cellular target engagement or the mechanism of action for this specific compound.
Research detailing the modulation of any intracellular signaling pathways by 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine has not been made public.
Unraveling the Mechanistic Basis of Observed Biological Responses at a Molecular Level
Following a comprehensive review of scientific literature and patent databases, detailed preclinical research elucidating the specific molecular mechanism of action for the compound 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine is not available in the public domain.
Current research on pyrazole (B372694) derivatives attributes a wide range of biological activities to this class of compounds, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are generally linked to interactions with various biological targets, such as kinases and cyclooxygenase (COX) enzymes. However, studies specifically identifying the molecular targets, binding affinities, or the precise signaling pathways modulated by 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine have not been published.
Consequently, without experimental data from preclinical investigations such as binding assays, enzyme inhibition studies, or cellular pathway analysis for this specific molecule, it is not possible to detail the mechanistic basis of its biological responses. No data is available to populate tables on specific molecular interactions (e.g., IC50 or Ki values). Further research is required to characterize its molecular pharmacology.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry, electronic properties, and vibrational frequencies.
For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(2d,p), are employed to determine the most stable conformation of the molecule. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that helps in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.
For instance, in a study of various pyrazole derivatives, the HOMO-LUMO energy gap was calculated to characterize their chemical reactivity and stability. mdpi.com The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for nucleophilic and electrophilic attack. In many pyrazole compounds, the HOMO is often localized on the pyrazole ring and the phenyl substituents, while the LUMO can be distributed over the entire molecule. This distribution is key to predicting how the molecule will interact with other reagents.
Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole Derivative A | -5.3130 | -0.2678 | 5.0452 |
| Pyrazole Derivative B | -5.2822 | -1.2715 | 4.0106 |
Note: The data in this table is illustrative and represents findings for different pyrazole derivatives, not specifically 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine. The values are sourced from various computational studies on related compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the electrostatic interactions of a molecule. An MEP map displays the electrostatic potential on the electron density surface of a molecule, providing a visual representation of the charge distribution.
The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red regions represent negative electrostatic potential and are associated with electrophilic reactivity (sites for positive charge interaction). Blue regions indicate positive electrostatic potential and are related to nucleophilic reactivity (sites for negative charge interaction). Green regions represent neutral potential.
MEP analysis of pyrazole derivatives often reveals that the nitrogen atoms of the pyrazole ring are regions of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. rsc.org The amine group in 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine would also be expected to be a region of negative potential. The hydrogen atoms of the methyl and phenyl groups would likely show positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.
Molecular Docking and Dynamic Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (in this case, a pyrazole derivative) interacts with a protein target at the molecular level. These methods are fundamental in drug discovery for predicting the binding mode and affinity of a compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction.
Studies on various pyrazole derivatives have shown their potential as inhibitors of protein kinases. nih.govmdpi.comresearchgate.net In these studies, docking is used to place the pyrazole derivative into the ATP-binding pocket of the kinase. The predicted binding mode often involves hydrogen bonds between the pyrazole core or its substituents and key amino acid residues in the hinge region of the kinase. For example, docking studies of pyrazole derivatives with VEGFR-2, a type of tyrosine kinase, have revealed minimum binding energies ranging from -8.57 to -10.09 kJ/mol, indicating strong binding. nih.govresearchgate.net The interactions often involve hydrogen bonds with residues like Cys919 and Asp1046. nih.gov
Table 2: Illustrative Binding Affinities of Pyrazole Derivatives with Protein Kinases
| Pyrazole Derivative | Protein Target | Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 1b | VEGFR-2 | -10.09 |
| Derivative 1d | Aurora A | -8.57 |
| Derivative 2b | CDK2 | -10.35 |
Note: This table presents example data from docking studies of various pyrazole derivatives with different protein kinases and does not represent data for 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine. nih.govresearchgate.netnih.gov
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes and the stability of interactions.
For pyrazole derivatives, MD simulations are used to assess the stability of the binding mode predicted by docking. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains in the binding pocket in a consistent conformation.
Furthermore, MD simulations can reveal the persistence of hydrogen bonds and other interactions observed in docking. For instance, a 100 ns MD simulation of a pyrazole derivative in the active site of RET kinase showed that the key hydrogen bonds with the hinge region residue Ala807 were maintained throughout the simulation, confirming a stable binding mode. nih.gov
In Silico Screening and Virtual Library Design for Analogues
In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.
Starting with a lead compound like 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine, a virtual library of analogues can be designed by systematically modifying its chemical structure. For example, different substituents can be added to the phenyl ring or the pyrazole core to explore the structure-activity relationship (SAR).
These virtual libraries can then be screened against a protein target using high-throughput molecular docking. The results can identify which modifications are likely to improve binding affinity or selectivity. For example, in the design of novel pyrazole derivatives as anti-inflammatory agents, a virtual library of compounds was created and docked against cyclooxygenase-II (COX-II), leading to the identification of derivatives with high predicted binding affinities. This in silico approach allows for the rational design of more potent and selective analogues for synthesis and biological evaluation.
A comprehensive search for computational and theoretical chemistry investigations focusing on "1-Methyl-5-(2-methylphenyl)pyrazol-4-amine," specifically in the areas of Quantitative Structure-Activity Relationship (QSAR) and cheminformatics modeling, did not yield any specific studies or data for this particular compound.
The scientific literature contains numerous QSAR and cheminformatics studies on the broader class of pyrazole derivatives, which are investigated for a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. These studies analyze the relationships between the chemical structures of various pyrazole-containing molecules and their observed biological activities to develop predictive models. However, none of the available research articles or databases from the search results explicitly include "1-Methyl-5-(2-methylphenyl)pyrazol-4-amine" within their datasets.
Therefore, due to the absence of specific research findings on this compound, no data tables or detailed discussions on its QSAR or cheminformatics modeling can be provided at this time.
Chemical Biology and Translational Research Implications
Utility of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine as a Research Probe in Chemical Biology
While specific research on 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine as a chemical probe is not extensively documented, its structure suggests significant potential. Chemical probes are small molecules used to study biological systems, and the aminopyrazole scaffold is a common feature in such tools, particularly for interrogating the function of protein kinases. mdpi.com
The utility of a compound like 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine stems from its core structure:
The Pyrazole (B372694) Ring : This aromatic heterocycle is a versatile scaffold that can be readily functionalized, allowing for the systematic modification of its properties. researchgate.net Its ability to form hydrogen bonds and engage in pi-stacking interactions makes it an effective anchor for binding to protein targets. globalresearchonline.net
The 4-Amino Group : The exocyclic amine group is a critical feature, often acting as a key hydrogen bond donor that interacts with specific amino acid residues (like threonine) in the ATP-binding pocket of kinases. nih.gov This interaction can be pivotal for achieving high potency and selectivity.
By modifying this core structure, researchers can develop a library of related compounds to systematically probe a biological target, such as a specific enzyme or receptor, to elucidate its function and role in disease pathways.
Strategies for Lead Compound Identification and Optimization within Academic Research
Academic research plays a pivotal role in identifying and optimizing novel lead compounds. For a scaffold like 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine, several established strategies are employed to discover and enhance biological activity.
Lead Identification:
High-Throughput Screening (HTS): A large library of diverse chemical compounds can be screened against a specific biological target to identify initial "hits." A pyrazole-based library containing compounds like 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine could yield hits for various targets, such as kinases, G-protein coupled receptors, or enzymes. mdpi.com
Fragment-Based Screening: Small molecular fragments containing the pyrazole core could be screened for weak binding to a target. Positive hits are then grown or linked to generate a more potent lead compound.
In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen virtual libraries of compounds to identify those with a high probability of binding to a target. tandfonline.com This approach saves resources and can prioritize compounds for synthesis and biological testing.
Lead Optimization: Once a lead compound is identified, a process of iterative chemical synthesis and biological testing is initiated to improve its properties. For a pyrazole lead, optimization might focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrazole ring and the phenyl group to understand their effect on potency and selectivity. For instance, in a series of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, modifying the linker between the pyrazole core and another aromatic ring significantly improved selectivity. acs.orgresearchgate.net
Improving Physicochemical Properties: Adjusting the molecule's properties, such as solubility and cell permeability, is crucial for its effectiveness. In the development of p38 MAP kinase inhibitors, the addition of a 2,3-dihydroxypropoxy moiety to the pyrazole scaffold resulted in a compound with excellent drug-like properties and high oral bioavailability. nih.gov
Reducing Off-Target Effects: Medicinal chemists aim to enhance selectivity for the desired target to minimize potential side effects.
The table below summarizes common optimization strategies for pyrazole-based compounds.
| Strategy | Objective | Example Application |
| SAR Exploration | Enhance potency and selectivity | Modifying aryl substituents on the pyrazole ring to probe the binding pocket of protein kinases. nih.gov |
| Property Modification | Improve ADME properties (Absorption, Distribution, Metabolism, Excretion) | Capping a sulfonamide group on a pyrazole lead to increase blood-brain barrier penetration. acs.orgresearchgate.net |
| Selectivity Enhancement | Minimize off-target activity | Introducing a flexible linker to a pyrazole scaffold to improve selectivity between enzyme isoforms. acs.org |
| Computational Modeling | Guide synthetic efforts | Using X-ray crystallography data to design modifications that optimize hydrogen bonding within a target's active site. nih.gov |
Application of Scaffold Hopping and Bioisosteric Replacement for Novel Chemical Entity Discovery
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel chemical entities with improved properties. These techniques are particularly relevant for well-established scaffolds like pyrazole.
Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original orientation of key binding groups. This can lead to new intellectual property, improved properties, and novel biological activities. For example, a shape-based scaffold hopping approach was used to convert a pyrimidine-based kinase inhibitor into a pyrazole core with better physicochemical properties for inhibiting Dual Leucine Zipper Kinase (DLK). researchgate.net In another instance, a scaffold hopping strategy from known pyrazole antagonists of the CB2 receptor led to the discovery of a new class of pyrazoline-based ligands. nih.gov
Bioisosteric Replacement: This involves substituting an atom or a group of atoms in a lead compound with another group that has similar physical or chemical properties, aiming to enhance the compound's biological activity or pharmacokinetic profile. The pyrazole ring itself is often used as a bioisostere for other aromatic systems. Conversely, the pyrazole moiety in a known drug can be replaced by other five-membered heterocycles. A prominent example is the drug Rimonabant, a 1,5-diarylpyrazole CB1 receptor antagonist. Researchers have successfully replaced the pyrazole core with bioisosteres like thiazoles, triazoles, and imidazoles to create new series of potent and selective CB1 antagonists. acs.orgnih.govresearchgate.net Similarly, the aryl group at the 5-position of the pyrazole ring in Rimonabant analogues has been replaced with alkynylthiophenes to yield novel CB1 antagonists. researchgate.netnih.gov
The table below illustrates examples of bioisosteric replacements for the pyrazole scaffold.
| Original Scaffold/Group | Bioisosteric Replacement | Target Class | Reference |
| Pyrazole | Thiazole, Triazole, Imidazole | Cannabinoid Receptors | acs.orgnih.gov |
| Phenyl | Thiophene | Cannabinoid Receptors | researchgate.netnih.gov |
| Pyrimidine | Pyrazole | Protein Kinases (DLK) | researchgate.net |
| Phenylsulfonamide | Pyrazole Derivatives | Protein Kinases (CDK2) | mdpi.com |
Emerging Research Directions and Future Prospects for Pyrazole-Based Chemical Tools and Precursors
The pyrazole scaffold continues to be a cornerstone of modern drug discovery, with its presence in numerous FDA-approved drugs growing significantly in the last decade. nih.gov Emerging research directions and future prospects are promising and diverse.
Targeting Novel Protein Kinases: The pyrazole scaffold is a key component in many kinase inhibitors. nih.gov Future research will continue to leverage this scaffold to design highly selective inhibitors for newly identified cancer-related kinases and to overcome resistance to existing therapies.
Development of Covalent and Allosteric Inhibitors: While many pyrazole-based drugs are competitive inhibitors, there is growing interest in designing covalent inhibitors and allosteric modulators for greater selectivity and prolonged duration of action.
Application in New Therapeutic Areas: Beyond oncology and inflammation, pyrazole derivatives are being explored for a wide range of applications, including treatments for neurodegenerative diseases, infectious diseases (antibacterial, antiviral), and metabolic disorders. researchgate.netglobalresearchonline.netnih.gov
Advanced Synthesis Methodologies: The development of novel, efficient, and environmentally friendly methods for synthesizing substituted pyrazoles, such as microwave-assisted synthesis, is an active area of research. mdpi.comrsc.org These methods facilitate the rapid generation of diverse compound libraries for screening.
Use in Chemical Biology and Proteomics: Pyrazole-based probes will be increasingly used in chemoproteomic techniques to identify the targets of bioactive compounds and to map cellular signaling pathways on a global scale.
The versatility of the pyrazole nucleus ensures its continued importance as a privileged scaffold in the development of the next generation of chemical tools and therapeutic agents. researchgate.netnumberanalytics.com
Q & A
Q. What are the optimal synthetic routes for 1-methyl-5-(2-methylphenyl)pyrazol-4-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step protocols starting with pyrazole ring formation via cyclization of hydrazines with 1,3-diketones or substituted enones . For example:
Pyrazole Core Synthesis : React 2-methylphenyl-substituted diketone with methylhydrazine under acidic conditions (e.g., acetic acid, 80°C, 12 hours).
Amine Functionalization : Introduce the methylamine group via nucleophilic substitution or reductive amination .
Q. Critical Factors :
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement . For example, a study on a related pyrazole derivative reported C—N bond lengths of 1.34–1.38 Å, confirming amine bonding .
- NMR : Use - and -NMR to verify methyl and aryl substituents. Key signals:
- : δ 2.35 (s, 3H, CH), 6.8–7.3 (m, aryl-H) .
- : δ 150–155 ppm (pyrazole C) .
- Mass Spectrometry : ESI-MS (m/z 228 [M+H]) confirms molecular weight .
Advanced Research Questions
Q. How can crystallographic disorder in the methylphenyl group be resolved during structure refinement?
Answer: Disorder arises due to rotational flexibility of the 2-methylphenyl group. Mitigation strategies:
Multi-Component Refinement : Use PART commands in SHELXL to model split positions .
Thermal Ellipsoid Analysis : Apply ORTEP for Windows to visualize anisotropic displacement parameters .
Example : A study on 4-(4-fluorophenyl)pyrazole derivatives achieved R-factor = 0.031 by refining two-part disorder with 60:40 occupancy .
Q. What contradictions exist in reported biological activities, and how can they be addressed methodologically?
Answer: Discrepancies in antimicrobial potency (e.g., MIC values ranging from 8–64 µg/mL) may stem from:
Q. Resolution Strategies :
- SAR Studies : Synthesize derivatives with systematic substitutions (Table 2).
- Standardized Assays : Use CLSI guidelines for MIC determination.
Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amine group charge: −0.45 e) .
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (binding energy: −8.2 kcal/mol) .
Validation : Compare computed IR spectra with experimental data (e.g., N-H stretch at 3350 cm) .
Q. What strategies resolve spectral contradictions (e.g., unexpected NMR splitting patterns)?
Answer: Unexpected splitting may indicate dynamic processes (e.g., hindered rotation of the methylphenyl group):
Variable-Temperature NMR : Conduct experiments from 25°C to −40°C; coalescence temperature reveals rotational barriers .
2D NMR : Use - COSY to assign coupled protons.
Example : A related pyrazole showed splitting resolution at −30°C, confirming conformational rigidity .
Q. How is the compound’s stability assessed under different storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (60°C), light (UV, 48h), and humidity (75% RH, 30 days).
- HPLC Monitoring : Track degradation products (e.g., oxidation at the pyrazole N-methyl group) .
Key Finding : Degradation <5% under inert gas (N) at −20°C over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
